molecular formula C5H7ClN2O2 B11718933 N-hydroxyfuran-2-carboximidamide hydrochloride

N-hydroxyfuran-2-carboximidamide hydrochloride

Cat. No.: B11718933
M. Wt: 162.57 g/mol
InChI Key: BWAGHYXNNPQFGG-UHFFFAOYSA-N
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Description

N-hydroxyfuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxyfuran-2-carboximidamide hydrochloride can be synthesized through the reaction of furan-2-carboximidamide with hydroxylamine hydrochloride. The reaction typically involves dissolving furan-2-carboximidamide in a suitable solvent, such as dichloromethane, and adding hydroxylamine hydrochloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

N-hydroxyfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-hydroxyfuran-2-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. This mechanism makes it effective as an antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-hydroxyfuran-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAGHYXNNPQFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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